molecular formula C17H24N6O2 B2559041 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea CAS No. 1203306-56-2

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2559041
CAS No.: 1203306-56-2
M. Wt: 344.419
InChI Key: HKFVRIAAWGQYDN-UHFFFAOYSA-N
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Description

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C17H24N6O2 and its molecular weight is 344.419. The purity is usually 95%.
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Scientific Research Applications

Complexation-Induced Unfolding of Heterocyclic Ureas

  • Research Context : Heterocyclic ureas exhibit concentration-dependent unfolding to form multiply hydrogen-bonded complexes. This behavior is crucial for understanding the self-assembly and molecular recognition processes that are fundamental in biological systems and nanotechnology. The study by Corbin et al. (2001) elaborates on how simple foldamers, including those based on pyrimidine, can equilibrate with sheetlike structures through hydrogen bonding, demonstrating a primitive mimicry of the helix-to-sheet transitions observed in peptides (Corbin et al., 2001).

Synthesis and Reactivity of Pyrimidine Derivatives

  • Synthetic Applications : Research by Greco and Gala (1981) explores the synthesis of 1-alkyl-4-oxopyrimido-[1,2-a]-S-triaziniumolates and their derivatives, providing insights into the reactivity and potential applications of pyrimidine derivatives in synthesizing more complex heterocyclic systems (Greco & Gala, 1981).

Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea

  • Chemical Modification : The study by Smith et al. (2013) on the directed lithiation of N′-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea showcases the potential for chemical modifications of urea derivatives. These modifications can lead to the synthesis of various substituted products, highlighting the versatility of urea compounds in chemical synthesis (Smith et al., 2013).

Purine Studies and Amplification of Antibiotics

  • Biological Activity : The research on the synthesis of purines as amplifiers of phleomycin against E. coli by Brown et al. (1972) illustrates the potential for pyrimidine and purine derivatives in enhancing the activity of antibiotics. This approach could be instrumental in developing new strategies to combat bacterial resistance (Brown et al., 1972).

Metabolite Determination and Analytical Chemistry

  • Analytical Methods : The determination of metabolites of pirimicarb in human urine by Hardt and Angerer (1999) points to the importance of pyrimidine derivatives in developing analytical methods for environmental and health-related studies. Such methods are crucial for understanding exposure and health impacts of various chemicals (Hardt & Angerer, 1999).

Properties

IUPAC Name

1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-12-11-15(23(2)3)22-16(20-12)18-9-10-19-17(24)21-13-7-5-6-8-14(13)25-4/h5-8,11H,9-10H2,1-4H3,(H,18,20,22)(H2,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFVRIAAWGQYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC=CC=C2OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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